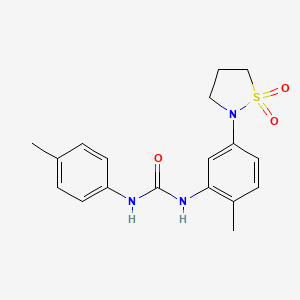

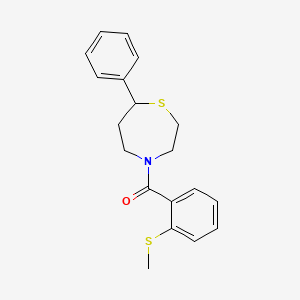

![molecular formula C22H24ClN3O2S B2360239 (E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide CAS No. 1198061-15-2](/img/structure/B2360239.png)

(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are most commonly known for their use in pharmaceuticals, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the pyrazole ring, phenyl groups, and sulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis

As for the chemical reactions, it would depend on the specific conditions and reagents present. Sulfonamides, for example, are known to undergo reactions such as hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .Applications De Recherche Scientifique

Synthesis and Biological Potential

A significant area of research involving sulfonamide derivatives, including compounds structurally related to (E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide, focuses on their synthesis and evaluation for various biological activities. For instance, the synthesis of novel benzenesulfonamide derivatives has been explored, leading to compounds with promising in vitro antitumor activity against specific cancer cell lines. These derivatives have been subjected to comprehensive theoretical and experimental mechanical studies to understand their properties and interactions (Fahim & Shalaby, 2019).

Anticancer and Antiviral Properties

Research into celecoxib derivatives, structurally related to sulfonamides, has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, synthesized from celecoxib, were evaluated for their biological activities, revealing that certain derivatives may have therapeutic potential due to their selective biological effects and minimal tissue damage in comparison to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Photochemical Properties for Therapeutic Applications

The synthesis of zinc phthalocyanine derivatives with new benzenesulfonamide derivative groups has been investigated for their photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. Their excellent fluorescence properties and appropriate photodegradation quantum yield suggest their applicability in medical treatments (Pişkin, Canpolat, & Öztürk, 2020).

Ethylene-like Biological Activity

In the quest for small molecules with ethylene-like biological activity, compounds such as N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide (EH-1) have been identified. These molecules can induce a triple response in Arabidopsis seedlings, suggesting their potential use in plant biology and agriculture to regulate growth and development processes similar to ethylene (Oh et al., 2017).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific physical and chemical properties, how it’s used, and how it’s handled. Generally, sulfonamides are associated with several side effects if used as drugs, including allergic reactions, and should be handled with care .

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2S/c1-17-21(18(2)26(24-17)15-20-11-7-8-12-22(20)23)16-25(3)29(27,28)14-13-19-9-5-4-6-10-19/h4-14H,15-16H2,1-3H3/b14-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCNIUYMMKXBMO-BUHFOSPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)CN(C)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)CN(C)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

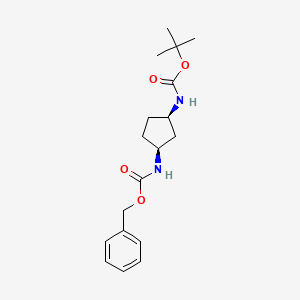

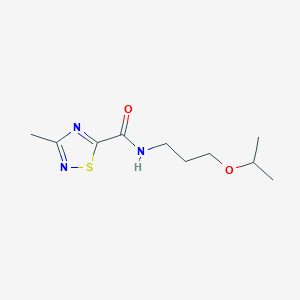

![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)

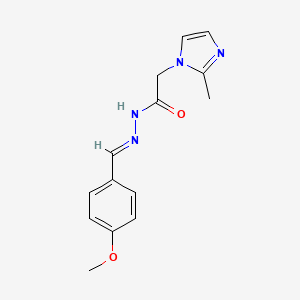

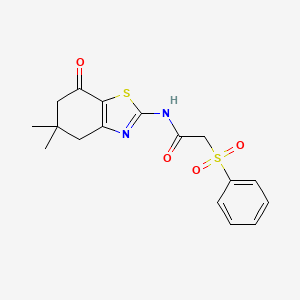

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

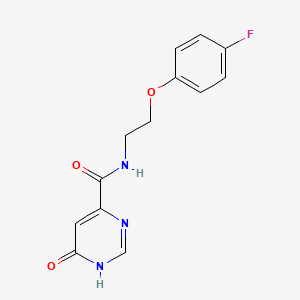

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)

![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)

![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)